Ortho-Boron Enables Pd(II)-Catalyzed Annulation to Indenones and Naphthols Not Possible with Para-Isomer
The ortho-positioning of the boronic acid group in 2-(2-boronophenyl)acetic acid (or its ester derivatives) enables a unique Pd(II)-catalyzed annulation with internal alkynes to yield 2,3-disubstituted indenones and 3,4-disubstituted 2-naphthols [1]. This transformation proceeds via transmetalation of Pd(II) with the boron reagent, alkyne insertion, and unprecedented 1,2-addition of the alkenylpalladium(II) species to the intramolecular ester group [1]. The para-isomer 4-boronophenylacetic acid cannot participate in this intramolecular cyclization because the spatial separation between the boron center and the ester/carboxyl group precludes the required 1,2-addition geometry [2].
| Evidence Dimension | Intramolecular annulation capability |
|---|---|
| Target Compound Data | Undergoes Pd(II)-catalyzed annulation with internal alkynes to produce indenones and naphthols via intramolecular 1,2-addition |
| Comparator Or Baseline | 4-Boronophenylacetic acid (para-isomer) and 3-boronophenylacetic acid (meta-isomer): No intramolecular cyclization possible due to geometric separation |
| Quantified Difference | Reaction outcome: Product formation vs. no reaction or intermolecular-only coupling |
| Conditions | Pd(II) catalysis, internal alkynes, ortho-ester-containing phenylboronic acid system [1] |
Why This Matters
This compound is irreplaceable for synthetic routes requiring intramolecular cyclization to indenone or naphthol scaffolds; the para-isomer cannot substitute.
- [1] Tsukamoto, H.; Ueno, T.; Kondo, Y. Palladium(II)-Catalyzed Annulation of Alkynes with ortho-Ester-Containing Phenylboronic Acids. 33rd Symposium on Progress in Organic Reactions and Syntheses, 2007. J-STAGE: 2P-59. View Source
- [2] Gozdalik, J.T.; Adamczyk-Woźniak, A.; Sporzyński, A. The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry, 2020, 907, 121202. DOI: 10.1016/j.jorganchem.2019.121202 View Source
